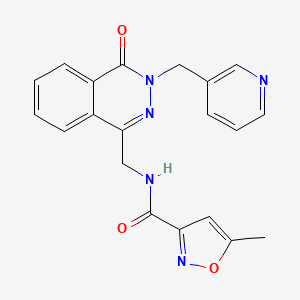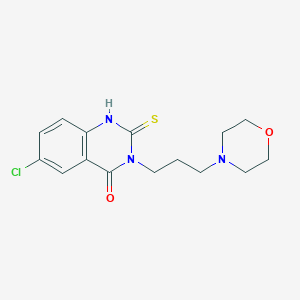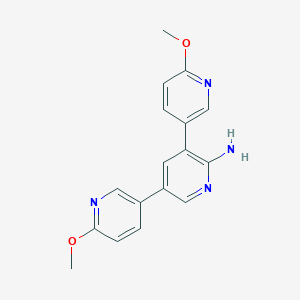
3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is a chemical compound with the molecular formula C17H16N4O2. It is a derivative of terpyridine, a class of compounds known for their ability to form stable complexes with metal ions. This compound is characterized by the presence of methoxy groups at the 6 and 6’’ positions and an amine group at the 2’ position of the terpyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyridine and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,6-dimethoxypyridine and 2-aminopyridine under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the terpyridine core structure.
Industrial Production Methods
Industrial production of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted terpyridine derivatives.
Aplicaciones Científicas De Investigación
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as organic semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets metal ions such as iron and copper.
Pathways Involved: The formation of metal complexes can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the methoxy and amine groups, making it less versatile in forming metal complexes.
4,4’,4’‘-Trimethoxy-2,2’6’,2’'-terpyridine: Contains methoxy groups at different positions, affecting its binding properties.
2,2’6’,2’‘-Terpyridine-4’-amine: Contains an amine group but lacks the methoxy groups, leading to different reactivity.
Uniqueness
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is unique due to the presence of both methoxy and amine groups, which enhance its ability to form stable and versatile metal complexes. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
3,5-bis(6-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-15-5-3-11(8-19-15)13-7-14(17(18)21-10-13)12-4-6-16(23-2)20-9-12/h3-10H,1-2H3,(H2,18,21) |
Clave InChI |
ADECQYTURGAKRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)
![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)
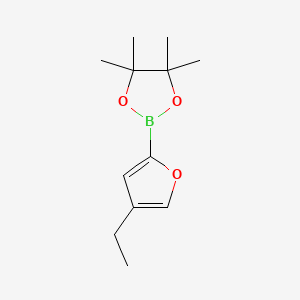

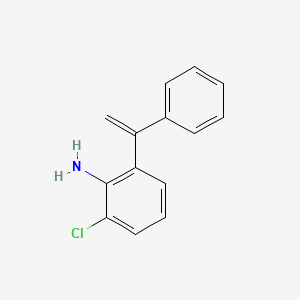
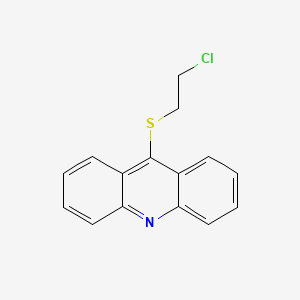
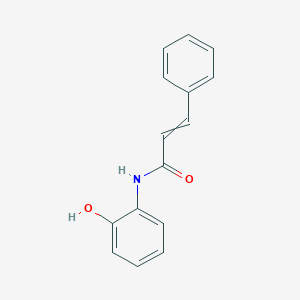
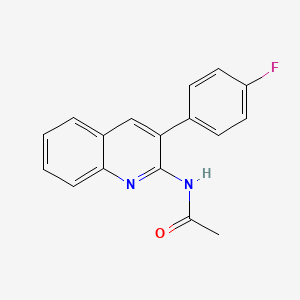
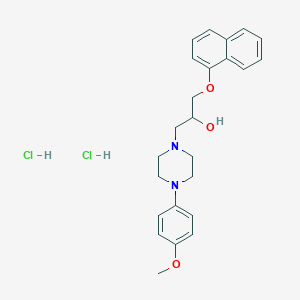

![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
